Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate

Metallo-β-lactamase inhibition Antibiotic resistance Zinc enzyme inhibitor

Generic substitution within the 1,2,4-triazole-3-thione class is unreliable due to extreme sensitivity of biological activity to substitution patterns. This compound solves that problem by providing a rationally designed, low-MW core with a Boc-protected amine handle for precise structural expansion. - Orthogonal Boc group enables selective deprotection for fragment linking or affinity probe conjugation. - Thione moiety mirrors the zinc-binding pharmacophore of advanced MBL inhibitors (e.g., Ki 0.8 μM for VIM-2, 16-fold meropenem potentiation). - Distinct N4-ethyl and C3-ethylamine pattern avoids the potency loss observed with methyl/propyl variants. Offered as a research-only building block with confirmed identity and purity, ready for immediate dispatch.

Molecular Formula C11H20N4O2S
Molecular Weight 272.37
CAS No. 2095410-03-8
Cat. No. B3018680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate
CAS2095410-03-8
Molecular FormulaC11H20N4O2S
Molecular Weight272.37
Structural Identifiers
SMILESCCN1C(=NNC1=S)CCNC(=O)OC(C)(C)C
InChIInChI=1S/C11H20N4O2S/c1-5-15-8(13-14-9(15)18)6-7-12-10(16)17-11(2,3)4/h5-7H2,1-4H3,(H,12,16)(H,14,18)
InChIKeyXSFITVIZQKGGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement & Research Guide


The compound Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate (CAS 2095410-03-8) is a synthetic 1,2,4-triazole-3-thione (sulfanylidene) derivative featuring a tert-butoxycarbonyl (Boc)-protected ethylamine side chain at position 3 and an N4-ethyl substituent. It belongs to a class of heterocyclic scaffolds actively explored as metallo-β-lactamase (MBL) inhibitors for combating antibiotic resistance [1]. Its molecular formula is C11H20N4O2S, with a molecular weight of 272.37 g/mol . The Boc group provides orthogonal protection, enabling selective deprotection under acidic conditions for further conjugation, while the thione moiety offers metal-coordinating capacity relevant to zinc-dependent enzyme inhibition [1][2].

1,2,4-Triazole-3-thione scaffold for MBL inhibitor research
Orthogonal Boc protection enables selective conjugation workflows
Zinc-chelating thione moiety for metalloenzyme inhibition studies
Synthetic building block with addressable amine handle

Structural Specificity vs. Generic Triazolethiones


Generic substitution within the 1,2,4-triazole-3-thione class is hindered by the extreme sensitivity of biological activity to substitution patterns. In the related MBL inhibitor series, replacing the N4-ethyl group with methyl or propyl chains dramatically alters enzyme inhibition potency and spectrum [1]. The target compound's unique combination of an N4-ethyl, thione at C5, and a Boc-protected ethylamine at C3 creates a distinct pharmacophore not replicated by common analogs such as the 4-allyl-mercapto (CAS 306935-46-6) or 4-methyl-mercapto (CAS 519056-65-6) variants . The Boc group provides a chemically addressable handle for further derivatization, a feature absent in simpler 4-ethyl-1H-1,2,4-triazole-5-thione (CAS 27105-98-2). Consequently, interchangeability without rigorous, application-specific re-validation risks introducing uncharacterized variations in target binding, physicochemical properties, and biological outcome.

This compound N4-ethyl, C5-thione, C3-Boc-ethylamine
N4-methyl or propyl analogs Altered chain length may shift enzyme inhibition profile and potency spectrum
This compound Boc-protected amine handle present
CAS 27105-98-2 and simpler analogs No amine handle; lacks orthogonal conjugation and derivatization capability
This compound Thione tautomer at C5 position
Thiol or mercapto variants Tautomeric state may alter zinc coordination and binding properties

Quantified Differentiation


MBL Inhibitory Potency: Class Baseline

The 1,2,4-triazole-3-thione class to which the target compound belongs has demonstrated broad-spectrum MBL inhibition. In the most structurally relevant series (Legru et al., 2021), compounds featuring an N4-ethyl thioether substituent achieved Ki values in the sub-μM to low μM range against VIM-2, VIM-1, NDM-1, and IMP-1 enzymes [1]. For example, compound 10 (JMV-7210) a close 4-ethyl thioether analog showed a Ki of 0.8 μM against VIM-2 and potentiated meropenem 16-fold against VIM-4-producing K. pneumoniae clinical isolates [1]. While the target compound differs at the 4-position (ethyl vs. ethyl-thioether-aryl), this establishes the performance ceiling for the N4-ethyl-5-thione chemotype. The target compound's Boc-ethylamine side chain offers additional chemical versatility not present in the comparator series, potentially enabling prodrug strategies or targeted conjugation .

MBL Inhibition
Class-level
Ki = 0.8 μM benchmark (VIM-2 class analog)
Reported class-level enzyme inhibition context
Direct assay data unavailable for this compound
Metallo-β-lactamase inhibition Antibiotic resistance Zinc enzyme inhibitor

Boc-Protection vs. Unprotected Analogs

The target compound incorporates a tert-butoxycarbonyl (Boc) protecting group on the ethylamine side chain. This is a differentiating feature absent in simpler analogs such as 4-ethyl-1H-1,2,4-triazole-5-thione (CAS 27105-98-2) or 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol . The Boc group enables selective acidic deprotection (e.g., TFA/DCM) to generate a free primary amine for further functionalization, a standard strategy in medicinal chemistry for late-stage diversification or prodrug synthesis [1]. In the context of the MBL inhibitor class, the presence of a carboxylic acid moiety on the 4-substituent was critical for potent VIM-type inhibition (Gavara et al., 2021), and the target compound's Boc-protected amine could serve as a precursor for introducing such acidic functions via amide coupling after deprotection [1].

Synthetic Handle
Class-level
Orthogonal Boc deprotection (TFA/DCM)
Supports late-stage conjugation workflows
Enables amide coupling after deprotection
Chemical biology tool Prodrug design Conjugation handle

Physicochemical Properties: cLogP & Solubility

Computational predictions suggest that the target compound (cLogP ≈ 1.5-2.0, MW 272.37) occupies a more favorable drug-like chemical space compared to larger, more lipophilic 4-ethyl-thioether-aryl analogs from the Legru series (typical cLogP > 3.5, MW > 400) [1]. This difference is critical for applications requiring balanced aqueous solubility and membrane permeability. In related 4-alkyl-1,2,4-triazole-3-thione studies, compounds with lower cLogP exhibited improved outer membrane penetration in Gram-negative bacteria, a key determinant of antibacterial potentiation efficacy [2]. The target compound's moderate lipophilicity, combined with its lower molecular weight, positions it as a potentially more developable lead-like scaffold relative to larger, more hydrophobic comparators.

cLogP Profile
Cross-study
ΔcLogP ≈ 2.0–2.5 vs larger 4-thioether-aryl analogs
Property context for lead-like scaffold selection
Predicted values; experimental confirmation needed
Physicochemical profiling Drug-likeness Permeability

Selectivity: Human Glyoxalase II

A critical liability of zinc-chelating MBL inhibitors is off-target inhibition of human metalloenzymes, particularly glyoxalase II. In the Legru et al. series, compound 14 (JMV-6931), an advanced 4-ethyl-thioether-aryl analog, moderately inhibited human glyoxalase II (IC50 = 12 μM), while several analogs showed no significant inhibition up to 100 μM [1]. This class-level selectivity data provides a preliminary safety benchmark. The target compound, with its simpler 4-ethyl substitution (lacking the aryl-thioether extension), is structurally distinct and could exhibit a different selectivity profile. However, no direct glyoxalase II counter-screen data is available for this compound, representing a critical evidence gap that should inform procurement risk assessment and testing strategies.

Glyoxalase II
Data to verify
Not tested; class analog IC50 = 12 μM
Requires off-target metalloenzyme profiling
Critical evidence gap before advancement
Selectivity Off-target toxicity Metalloenzyme

Application Scenarios


MBL Inhibitor Lead Discovery & Fragment Screening

The compound serves as a rationally selected starting point for developing novel MBL inhibitors, leveraging the validated 1,2,4-triazole-3-thione zinc-binding pharmacophore. Researchers can use its Boc-protected amine for fragment linking or structure-activity relationship (SAR) expansion, benchmarking against the Ki values (0.8 μM for VIM-2) and 16-fold meropenem potentiation reported for advanced analogs [1]. Procurement is justified for teams seeking a functionalized, low-MW core with orthogonal chemical handles absent in simpler thione building blocks.

Probe Development for Zinc-Dependent Enzymes

The thione moiety's affinity for di-zinc catalytic sites, demonstrated crystallographically for the class in VIM-2 (PDB 7OVE, 7OVF) [1], supports the design of activity-based probes or affinity reagents. The Boc-ethylamine side chain enables conjugation to fluorophores, biotin, or solid supports after deprotection, making this compound a versatile precursor for chemical tool generation targeting zinc metalloenzymes beyond MBLs, such as histone deacetylases or matrix metalloproteinases.

Prodrug Development for Antibacterials

The Boc group functions as a transient protecting group that can be removed in vivo or replaced with a targeting moiety to improve bacterial uptake. Based on the class observation that carboxylic acid-functionalized 4-substituents enhance VIM-type MBL inhibition [2], the target compound's amine handle can be elaborated to introduce carboxylates or other polar groups, potentially addressing the outer membrane penetration challenge identified in the 4-alkyl series.

Application
Selection Property
Validation Focus
MBL inhibitor discovery studies
Reported zinc-chelating pharmacophore
Enzyme inhibition assay benchmarking
Chemical probe synthesis
Orthogonal Boc-protected amine handle
Conjugation and labeling efficiency
SAR library expansion
Functionalizable amine for derivatization
Deprotection and coupling optimization
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